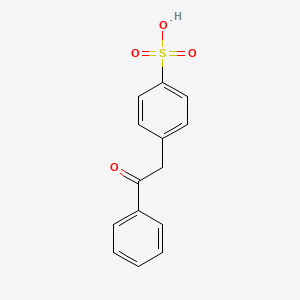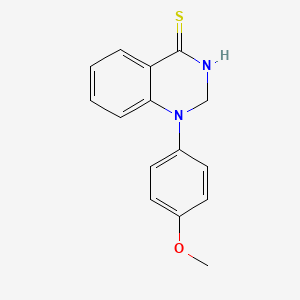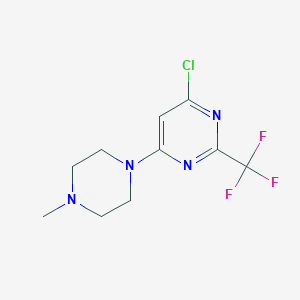
4-Chloro-6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Chloro-6-(4-méthylpipérazin-1-yl)-2-(trifluorométhyl)pyrimidine est un composé hétérocyclique qui présente un cycle pyrimidine substitué par un groupe chloro en position 4, un groupe trifluorométhyle en position 2 et un groupe 4-méthylpipérazin-1-yl en position 6
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-Chloro-6-(4-méthylpipérazin-1-yl)-2-(trifluorométhyl)pyrimidine implique généralement les étapes suivantes :
Matières premières : La synthèse commence avec des matières premières disponibles dans le commerce telles que la 2-chloro-4,6-diméthylpyrimidine et la 4-méthylpipérazine.
Substitution nucléophile : La 4-méthylpipérazine est mise en réaction avec la 2-chloro-4,6-diméthylpyrimidine dans des conditions de substitution nucléophile pour remplacer le groupe chloro en position 6 par le groupe 4-méthylpipérazin-1-yl.
Trifluorométhylation : L’intermédiaire obtenu est ensuite soumis à une trifluorométhylation à l’aide d’un agent trifluorométhylant approprié tel que l’iodure de trifluorométhyle ou l’acide trifluorométhylsulfonique.
Méthodes de production industrielle
Dans un contexte industriel, la synthèse du 4-Chloro-6-(4-méthylpipérazin-1-yl)-2-(trifluorométhyl)pyrimidine peut être mise à l’échelle en optimisant les conditions réactionnelles telles que la température, la pression et le choix du solvant. Les réacteurs à écoulement continu peuvent être utilisés pour améliorer l’efficacité et le rendement de la réaction.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Chloro-6-(4-méthylpipérazin-1-yl)-2-(trifluorométhyl)pyrimidine subit divers types de réactions chimiques, notamment :
Substitution nucléophile : Le groupe chloro en position 4 peut être remplacé par d’autres nucléophiles.
Oxydation et réduction : Le composé peut subir des réactions d’oxydation et de réduction, en particulier au niveau du cycle pipérazine.
Réactions de substitution : Le groupe trifluorométhyle peut participer à des réactions de substitution dans des conditions spécifiques.
Réactifs et conditions courants
Substitution nucléophile : Réactifs tels que l’hydrure de sodium ou le carbonate de potassium dans des solvants aprotiques polaires tels que le diméthylformamide.
Oxydation : Agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Agents réducteurs tels que l’hydrure de lithium aluminium ou le borohydrure de sodium.
Principaux produits formés
Substitution nucléophile : Produits avec divers substituants remplaçant le groupe chloro.
Oxydation : Dérivés oxydés du cycle pipérazine.
Réduction : Formes réduites du cycle pipérazine ou du cycle pyrimidine.
4. Applications de la recherche scientifique
Le 4-Chloro-6-(4-méthylpipérazin-1-yl)-2-(trifluorométhyl)pyrimidine a plusieurs applications de recherche scientifique :
Chimie médicinale : Il sert d’intermédiaire dans la synthèse de composés pharmaceutiques, en particulier ceux qui ciblent les troubles du système nerveux central.
Études biologiques : Le composé est utilisé dans des études impliquant l’inhibition enzymatique et la liaison aux récepteurs en raison de sa similarité structurale avec des molécules biologiquement actives.
Biologie chimique : Il est utilisé dans le développement de sondes chimiques pour étudier les voies biologiques.
Chimie industrielle : Le composé est utilisé dans la synthèse d’agrochimiques et d’autres produits chimiques d’intérêt industriel.
Applications De Recherche Scientifique
4-Chloro-6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: It is employed in the development of chemical probes for studying biological pathways.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mécanisme D'action
Le mécanisme d’action du 4-Chloro-6-(4-méthylpipérazin-1-yl)-2-(trifluorométhyl)pyrimidine implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le groupe trifluorométhyle améliore la lipophilie du composé, ce qui lui permet de traverser plus facilement les membranes cellulaires. Le cycle pipérazine peut interagir avec diverses cibles biologiques, modulant leur activité et conduisant aux effets thérapeutiques souhaités.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Chloro-6-(4-méthylpipérazin-1-yl)pyrimidine : Il manque le groupe trifluorométhyle, ce qui se traduit par des propriétés physicochimiques différentes.
2-(Trifluorométhyl)-4,6-dichloropyrimidine : Il contient deux groupes chloro et un groupe trifluorométhyle, ce qui diffère en termes de motif de substitution.
4-Méthylpipérazine-1-yl-2-(trifluorométhyl)pyrimidine : Il manque le groupe chloro, ce qui affecte sa réactivité et son activité biologique.
Unicité
Le 4-Chloro-6-(4-méthylpipérazin-1-yl)-2-(trifluorométhyl)pyrimidine est unique en raison de la combinaison des substituants chloro, trifluorométhyle et pipérazine, qui confèrent des propriétés physicochimiques et biologiques distinctes. Cette combinaison unique en fait un intermédiaire précieux dans la synthèse de divers produits pharmaceutiques et sondes chimiques.
Propriétés
Formule moléculaire |
C10H12ClF3N4 |
|---|---|
Poids moléculaire |
280.68 g/mol |
Nom IUPAC |
4-chloro-6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C10H12ClF3N4/c1-17-2-4-18(5-3-17)8-6-7(11)15-9(16-8)10(12,13)14/h6H,2-5H2,1H3 |
Clé InChI |
UBMXKQLZFJVBRH-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=CC(=NC(=N2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




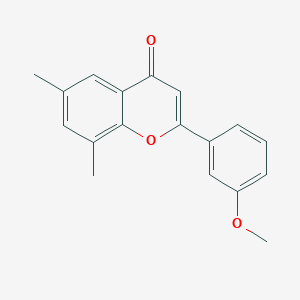
![5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11848006.png)



![6-Methyl-4,7-bis(trimethylsilyl)-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B11848024.png)
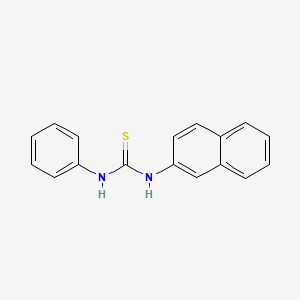
![3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B11848035.png)

